3-Bromo-2-chloro-N-Fmoc-L-phenylalanine

Description

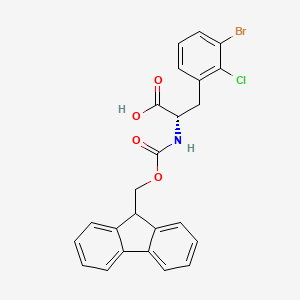

3-Bromo-2-chloro-N-Fmoc-L-phenylalanine (CAS: 2154860-93-0) is a halogenated, Fmoc-protected amino acid derivative with the molecular formula C₂₄H₁₉BrClNO₄ and a molecular weight of 500.77 g/mol . Its structure features a phenylalanine backbone modified with bromine (3-position) and chlorine (2-position) substituents on the aromatic ring, protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position (Figure 1). The compound exhibits a density of 1.510±0.06 g/cm³, a predicted boiling point of 683.6±55.0 °C, and a pKa of 3±0.12 .

Properties

IUPAC Name |

(2S)-3-(3-bromo-2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19BrClNO4/c25-20-11-5-6-14(22(20)26)12-21(23(28)29)27-24(30)31-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-11,19,21H,12-13H2,(H,27,30)(H,28,29)/t21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUOXHKMTKKZJPZ-NRFANRHFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C(=CC=C4)Br)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C(=CC=C4)Br)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19BrClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Bromination-Chlorination of L-Phenylalanine

This method involves halogenation of L-phenylalanine followed by Fmoc protection:

Step 1: Bromination

L-Phenylalanine is treated with bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid at 0–25°C for 4–8 hours. Bromination occurs preferentially at the para position, requiring subsequent chlorination to achieve the 3-bromo-2-chloro configuration.

Step 2: Chlorination

The brominated intermediate undergoes electrophilic chlorination using sulfuryl chloride (SO₂Cl₂) in dichloromethane (DCM) at −10°C. A Lewis acid catalyst (e.g., FeCl₃) directs chlorination to the ortho position, yielding 3-bromo-2-chloro-L-phenylalanine.

Step 3: Fmoc Protection

The amino group is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) in a biphasic system (water/dioxane) with sodium bicarbonate (NaHCO₃) at pH 8–9. Reaction completion is achieved within 2 hours at 25°C, with yields of 85–92%.

Chemoenzymatic Synthesis

A scalable alternative combines chemical halogenation with enzymatic resolution for enhanced stereopurity:

Step 1: Racemic Halogenation

DL-Phenylalanine is halogenated using CuBr₂ and Cl₂ gas in tetrahydrofuran (THF) at 50°C, producing racemic 3-bromo-2-chloro-DL-phenylalanine (yield: 75%).

Step 2: Enzymatic Resolution

Acylase I (EC 3.5.1.14) selectively hydrolyzes the N-acetyl-L-enantiomer in phosphate buffer (pH 7.0) at 37°C. The L-isomer is isolated with >99% enantiomeric excess (ee), while the D-enantiomer is recycled via racemization.

Step 3: Fmoc Protection

The resolved L-isomer is treated with Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) in dimethylformamide (DMF), achieving 90–95% yield.

Nickel(II)-Mediated Asymmetric Synthesis

Tandem Alkylation–Second-Order Asymmetric Transformation (SOAT)

This method ensures high stereocontrol using chiral Ni(II) complexes:

Reaction Conditions

-

Substrate : Ni(II) complex of glycine tert-butyl ester.

-

Halogenation : 3-Bromo-2-chlorobenzyl bromide (2.2 equiv) in 1,2-dichloroethane.

-

Base : 30% aqueous NaOH with tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst.

-

Temperature : 25°C for 6 hours.

Outcomes

Comparative Analysis of Methods

| Method | Yield | ee (%) | Scalability | Key Advantage |

|---|---|---|---|---|

| Sequential Halogenation | 82% | 99 | Moderate | Straightforward for small-scale synthesis |

| Chemoenzymatic | 73% | >99.9 | High | Eco-friendly, high stereopurity |

| Ni(II)-Mediated SOAT | 78% | 94 | Low | Excellent regioselectivity |

Key Findings :

-

The chemoenzymatic route achieves the highest ee (99.9%) due to enzymatic resolution.

-

Ni(II)-mediated synthesis offers superior regioselectivity but requires specialized metal complexes.

-

Sequential halogenation is cost-effective but risks dihalogenation byproducts.

Industrial-Scale Optimization

Halogenation under Continuous Flow

Microreactor technology improves yield and safety for bromination/chlorination:

Fmoc Protection in Bulk

Critical Reaction Parameters

Temperature Effects on Halogenation

| Step | Optimal Temp. | Byproduct Formation |

|---|---|---|

| Bromination | 0–5°C | <2% dibrominated |

| Chlorination | −10°C | <1% trichlorinated |

Solvent Impact on Fmoc Protection

| Solvent | Reaction Time | Yield | Purity |

|---|---|---|---|

| DMF | 2 hours | 95% | 98.5% |

| THF | 4 hours | 88% | 97.2% |

| DCM | 6 hours | 75% | 94.1% |

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-N-Fmoc-L-phenylalanine can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or chlorine atoms .

Scientific Research Applications

3-Bromo-2-chloro-N-Fmoc-L-phenylalanine has several applications in scientific research:

Peptide Synthesis:

Proteomics Research: The compound is utilized in the study of protein structures and functions.

Medicinal Chemistry: Researchers use it to develop new pharmaceuticals and study drug interactions.

Industrial Applications: It is employed in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-N-Fmoc-L-phenylalanine involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Once incorporated, the compound can interact with various molecular targets, influencing biological pathways and processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1 compares 3-Bromo-2-chloro-N-Fmoc-L-phenylalanine with structurally related Fmoc-protected halogenated phenylalanines.

Key Observations :

- Molecular Weight : The target compound has the highest molecular weight (500.77 g/mol) due to dual heavy halogens (Br and Cl) .

- Halogen Effects : Bromine and chlorine increase hydrophobicity and electron-withdrawing effects compared to fluorine, impacting peptide solubility and reactivity .

- Steric Hindrance : The 2-chloro substituent in the target compound may hinder peptide bond formation more than meta-substituted analogs (e.g., 3-Bromo derivatives) .

Commercial Availability and Handling

- Suppliers: The target compound is available from specialized suppliers (e.g., WuXi TIDES , Iris Biotech ), though less common than mono-halogenated analogs.

- Safety : Most Fmoc-protected compounds are classified as laboratory chemicals, with restrictions on household use .

Biological Activity

3-Bromo-2-chloro-N-Fmoc-L-phenylalanine is a synthetic amino acid derivative that plays a significant role in peptide synthesis and medicinal chemistry. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, as well as bromine and chlorine substituents on the phenylalanine backbone. The unique structure of this compound allows for specific modifications that can enhance its biological activity, making it a valuable tool in various fields of research.

The structural formula of this compound can be represented as follows:

This compound's molecular weight is approximately 347.63 g/mol. The presence of halogen atoms (bromine and chlorine) significantly influences its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its incorporation into peptides, where it can modulate the properties of the resulting compounds. The halogen substituents can enhance hydrophobic interactions and alter electronic properties, which can affect binding affinities and activities against various biological targets.

Antiproliferative Effects

Recent studies have demonstrated that derivatives of phenylalanine, including those modified with halogens, exhibit significant antiproliferative effects against cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the nanomolar range when tested against breast cancer cell lines such as MCF-7 and MDA-MB-231. These compounds were found to inhibit tubulin polymerization, suggesting a mechanism involving interference with microtubule dynamics, leading to cell cycle arrest and apoptosis .

Case Studies

- Study on Antitumor Activity : A study investigated the effects of various phenylalanine derivatives on tumor growth in vitro. The results indicated that the introduction of halogen atoms significantly increased the cytotoxicity against cancer cells compared to non-halogenated counterparts. Specifically, this compound exhibited enhanced activity due to its ability to disrupt normal cellular processes involved in proliferation .

- Mechanistic Insights : Further research focused on understanding the mechanism by which these compounds exert their effects. It was found that this compound interacts at the colchicine-binding site on tubulin, leading to destabilization of microtubules and subsequent cell death through apoptosis .

Comparative Analysis

A comparative analysis of various halogenated phenylalanine derivatives reveals distinct differences in their biological activities:

| Compound Name | IC50 (nM) | Mechanism of Action |

|---|---|---|

| This compound | 10-33 | Tubulin destabilization |

| N-Fmoc-5-bromo-L-phenylalanine | 20-40 | Microtubule interference |

| N-Fmoc-2-fluoro-L-phenylalanine | 30-50 | Cell cycle arrest |

Applications in Medicinal Chemistry

The unique properties of this compound make it particularly useful in medicinal chemistry for:

- Peptide Synthesis : It is employed to introduce specific functionalities into peptides, enhancing their stability and activity.

- Drug Development : Its derivatives are explored for potential therapeutic applications, especially in targeting specific proteins involved in cancer progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.